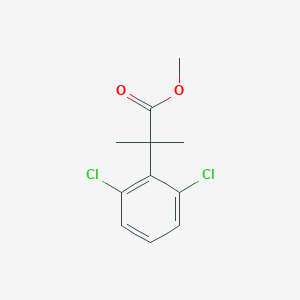

Methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate

Description

Methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate is an organic ester compound characterized by a 2-methylpropanoate group esterified to a 2,6-dichlorophenyl-substituted carbon. The 2,6-dichlorophenyl moiety is a halogenated aromatic ring, which often enhances stability and bioactivity in pharmaceutical and agrochemical applications. The methyl ester group contributes to lipophilicity, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate |

InChI |

InChI=1S/C11H12Cl2O2/c1-11(2,10(14)15-3)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |

InChI Key |

VBYLGPMJSMCXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanoate group attached to a dichlorophenyl moiety. The presence of the 2,6-dichlorophenyl group is significant as chlorinated phenyl compounds often exhibit enhanced biological activity due to their ability to interact effectively with biological targets.

1. Anti-inflammatory and Analgesic Properties

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may inhibit specific pathways involved in inflammation and pain signaling. For instance, it has been shown to affect the cyclooxygenase (COX) pathways, which are critical in the inflammatory response.

2. Antimicrobial Activity

In addition to anti-inflammatory effects, this compound has been investigated for its antimicrobial properties . Studies have demonstrated that it exhibits activity against various pathogens, suggesting its potential use in treating infections.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation.

- Interaction with Biological Targets : The dichlorophenyl group enhances binding affinity to various biological targets, potentially leading to modulation of multiple biochemical pathways.

Case Study 1: Analgesic Efficacy

A study conducted on animal models evaluated the analgesic efficacy of this compound. The findings indicated a significant reduction in pain responses compared to control groups treated with standard analgesics. This suggests that the compound may serve as a viable alternative for pain management.

Case Study 2: Antimicrobial Effectiveness

In vitro studies assessed the antimicrobial effectiveness of this compound against common bacterial strains. Results showed that it inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics, indicating its potential as a new antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(4-chloroanilino)-propanoate | C11H12ClN | Contains an aniline; different biological interactions |

| Methyl 3-(4-fluorophenyl)propanoate | C11H12F | Lacks dichloro substitution; lower antimicrobial activity |

| Methyl 3-(4-bromo-phenyl)propanoate | C11H12Br | Similar structure but different halogen substituent |

This table illustrates how this compound's unique dichloro substitution may confer distinct biological activities compared to related compounds.

Comparison with Similar Compounds

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)

- Applications : Primarily a flavor and fragrance compound. Identified as a key aroma compound in mango cultivars due to its fruity odor .

- Key Differences: Lack of aromatic substitution reduces biological activity in non-volatile applications. Higher volatility compared to methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate due to smaller molecular size.

- Data Comparison: Property this compound Ethyl 2-Methylpropanoate Molecular Weight ~263.1 g/mol ~116.16 g/mol Key Functional Groups 2,6-Dichlorophenyl, methyl ester Ethyl ester Primary Application Agrochemical/Pharmaceutical (inferred) Flavor/Fragrance Source Patent fungicides Mango aroma studies

Diclofenac Derivatives

- Structure: 2-(2,6-Dichlorophenyl)amino phenylacetic acid (e.g., Diclofenac acid and salts).

- Applications: Non-steroidal anti-inflammatory drugs (NSAIDs) with well-documented analgesic and anti-inflammatory properties .

- Key Differences: Diclofenac derivatives feature an amino-phenylacetic acid backbone, enabling ionic interactions (e.g., salt formation) for enhanced solubility.

- Data Comparison: Property this compound Diclofenac Acid Molecular Weight ~263.1 g/mol ~296.1 g/mol Key Functional Groups Methyl ester, dichlorophenyl Carboxylic acid, amine Primary Application Agrochemical (inferred) Anti-inflammatory drug Source Patent fungicides Crystallography studies

Fungicide A.2.3 [(6S,7R,8R)-8-Benzyl-3-... 2-Methylpropanoate]

- Structure: Complex tripartite structure with a 2-methylpropanoate ester and benzyl-dichlorophenyl groups .

- Applications : Respiration inhibitor targeting mitochondrial complex III in fungi (Qi site).

- Both share the 2-methylpropanoate ester, which may facilitate membrane penetration in agrochemicals.

- Data Comparison: Property this compound Fungicide A.2.3 Molecular Weight ~263.1 g/mol ~500–600 g/mol (estimated) Key Functional Groups 2,6-Dichlorophenyl, methyl ester 2-Methylpropanoate, benzyl Primary Application Agrochemical (inferred) Fungicide Source Patent fungicides Fungicide patents

Structural-Activity Relationship (SAR) Insights

- 2,6-Dichlorophenyl Group : Enhances binding to hydrophobic pockets in biological targets (e.g., fungal enzymes or inflammatory mediators) .

- Methyl Ester vs. Carboxylic Acid: Esters (e.g., methyl 2-methylpropanoate) improve bioavailability over carboxylic acids (e.g., Diclofenac) by resisting ionization .

- Steric Effects: The 2-methyl group on the propanoate may hinder enzymatic degradation, extending half-life in vivo .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(2,6-dichlorophenyl)-2-methylpropanoate?

Answer:

A common approach involves multi-step reactions starting from 2,6-dichlorophenyl precursors. For example:

- Step 1: React 2-(2,6-dichlorophenyl)acetic acid derivatives with thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

- Step 2: Condense the intermediate with a methyl ester group using methanol under basic conditions (e.g., NaHCO₃ or pyridine) to yield the target ester .

- Purity Control: Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methyl ester protons) .

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm the ester group (δ 3.6–3.8 ppm for methyl protons) and aromatic protons (δ 6.8–7.4 ppm for dichlorophenyl substituents) .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve impurities like unreacted starting materials .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z ~260 [M+H]⁺) .

Basic: What biological activities or mechanisms are associated with this compound?

Answer:

this compound is structurally analogous to fungicides targeting mitochondrial complex III (ubiquinol-cytochrome c reductase). Key insights:

- Mechanistic Role: Acts as a Qo site inhibitor , disrupting electron transfer in fungal respiration .

- Bioactivity Assays: Use in vitro enzyme inhibition assays (e.g., cytochrome bc₁ complex isolated from Saccharomyces cerevisiae) and in planta antifungal screens (e.g., Botrytis cinerea infection models) .

Advanced: How can researchers investigate its binding interactions with fungal cytochrome bc₁ complex?

Answer:

Combine computational and experimental approaches:

- Molecular Docking: Model the compound into the Qo site using software like AutoDock Vina , focusing on hydrogen bonding with His181 and π-π stacking with Phe274 .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

- Site-Directed Mutagenesis: Validate key residues (e.g., G143A mutation linked to strobilurin resistance) via recombinant cytochrome bc₁ variants .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from assay variability or structural analogs. Mitigate by:

- Standardized Protocols: Adopt OECD guidelines for antifungal testing (e.g., fixed spore concentrations, controlled humidity) .

- Orthogonal Assays: Compare results from mycelial growth inhibition , spore germination , and ROS generation assays .

- Structural Confirmation: Use X-ray crystallography (e.g., SHELX refinement ) to rule out polymorphism or impurities affecting activity .

Advanced: What strategies optimize crystallographic analysis of this compound?

Answer:

- Crystal Growth: Use slow evaporation in a 1:1 mixture of ethyl acetate and hexane to obtain single crystals .

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement: Apply the SHELXL software for anisotropic displacement parameters and hydrogen bonding network analysis .

- Validation: Check for twinning using PLATON and verify geometric parameters with CCDC databases .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold Modifications: Synthesize analogs with varying substituents (e.g., methyl → ethyl ester, chloro → fluoro phenyl groups) .

- Activity Profiling: Test derivatives against a panel of fungal pathogens (e.g., Phakopsora pachyrhizi) to correlate substituent effects with IC₅₀ values .

- Computational QSAR: Use CoMFA or CoMSIA models to predict logP and electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.